molecular formula C23H24FN5O2 B2353733 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide CAS No. 1421533-25-6

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B2353733
CAS No.: 1421533-25-6
M. Wt: 421.476
InChI Key: KBPPWHFATIWBRK-UHFFFAOYSA-N
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety, a pyrimidine ring, and a fluorophenoxyacetamide group. Its unique chemical structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with benzylpiperazine.

    Attachment of the fluorophenoxyacetamide group: This final step can be carried out by reacting the intermediate with 4-fluorophenoxyacetic acid or its derivatives under coupling conditions, often using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates with nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with anticancer properties.

    Nintedanib: A tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.

Uniqueness

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-19-6-8-20(9-7-19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPPWHFATIWBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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